molecular formula C11H10N2O4S B2873750 3-(2-Methanesulfonyl-imidazol-1-yl)-benzoic acid CAS No. 2185840-27-9

3-(2-Methanesulfonyl-imidazol-1-yl)-benzoic acid

Cat. No. B2873750
CAS RN: 2185840-27-9
M. Wt: 266.27
InChI Key: HAFSMOSKHUYZJA-UHFFFAOYSA-N
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Description

3-(2-Methanesulfonyl-imidazol-1-yl)-benzoic acid, also known as MSB, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MSB has been found to inhibit several enzymes involved in various biological processes, making it a promising candidate for drug development. In

Scientific Research Applications

Catalytic Systems and Synthesis Applications

  • Efficient Catalysis for Benzimidazoles Synthesis : Sulfonic acid functionalized imidazolium salts in conjunction with FeCl3 have been found to efficiently catalyze the condensation of benzene-1,2-diamine with aromatic aldehydes or carboxylic acids, leading to the synthesis of benzimidazole derivatives under environmentally friendly conditions (Khazaei et al., 2011).
  • Ionic Liquid-Catalyzed Synthesis : Ionic liquid 1,3-disulfonic acid imidazolium hydrogen sulfate has been employed as a dual-catalyst for the one-pot multi-component synthesis of 1,2,4,5-tetrasubstituted imidazoles, showcasing its efficiency under solvent-free conditions (Zolfigol et al., 2013).

Novel Catalytic Systems and Green Chemistry

  • Metal-Free Nitrating Agent : A novel ionic liquid, 1,3-disulfonic acid imidazolium nitrate, has been developed as a metal-free nitrating agent for the efficient synthesis of nitroarenes and nitroolefins under mild conditions, avoiding the use of hazardous solvents (Zarei et al., 2018).
  • Green Synthesis of Imidazoles : Brønsted acidic ionic liquids have been utilized as green and reusable catalysts for the synthesis of 1,2,4,5-tetrasubstituted imidazoles, demonstrating the principles of green chemistry through solvent-free conditions and recyclability of catalysts (Davoodnia et al., 2010).

properties

IUPAC Name

3-(2-methylsulfonylimidazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c1-18(16,17)11-12-5-6-13(11)9-4-2-3-8(7-9)10(14)15/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFSMOSKHUYZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CN1C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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